N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline
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Description
“N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline” is a compound that contains a benzotriazole group, a methoxy group, and an aniline group. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It is a colorless solid that is used as a corrosion inhibitor, notably for copper. The methoxy group is an ether with the formula -OCH3. Aniline is an organic compound with the formula C6H5NH2. It is the simplest primary amine and is used in the manufacture of precursors to polyurethane and other industrial chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of the benzotriazole, methoxy, and aniline groups. Benzotriazole is a planar molecule that is aromatic, similar to benzene. The methoxy group would add electron-donating properties to the molecule, and the aniline group would also contribute to the molecule’s reactivity due to the presence of the amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the properties of the benzotriazole, methoxy, and aniline groups. For example, the presence of the benzotriazole group might confer resistance to corrosion, while the methoxy group might influence the compound’s solubility .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems, such as how a drug interacts with the body. Without specific information on this compound, it’s difficult to provide a detailed mechanism of action .
Future Directions
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-19-12-8-6-11(7-9-12)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQVFVCAFBBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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